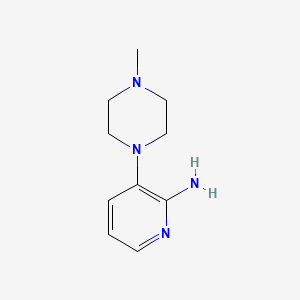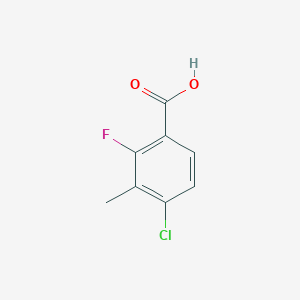
1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopentanecarboxamide is a complex organic compound that features a cyclopentanecarboxamide core with a 4-chlorophenyl group and a thiophen-3-yl propyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the cyclopentanecarboxamide core. This can be achieved through the reaction of cyclopentanone with an appropriate amine under acidic conditions to form the amide bond. The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. The thiophen-3-yl propyl group can be attached through a nucleophilic substitution reaction, using a thiophen-3-yl propyl halide and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the thiophen-3-yl propyl moiety can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group in the cyclopentanecarboxamide core can be reduced to form an alcohol.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include ammonia (NH3) and thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving amide bonds and aromatic groups.
Medicine: As a potential therapeutic agent, due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopentanecarboxamide is not well understood, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the 4-chlorophenyl group suggests that the compound may interact with aromatic binding sites, while the thiophen-3-yl propyl group may enhance its binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-2-yl)propyl)cyclopentanecarboxamide: Similar structure but with a thiophen-2-yl group instead of thiophen-3-yl.
1-(4-bromophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopentanecarboxamide: Similar structure but with a bromophenyl group instead of chlorophenyl.
1-(4-chlorophenyl)-N-(3-hydroxy-3-(furan-3-yl)propyl)cyclopentanecarboxamide: Similar structure but with a furan-3-yl group instead of thiophen-3-yl.
Uniqueness
1-(4-chlorophenyl)-N-(3-hydroxy-3-(thiophen-3-yl)propyl)cyclopentanecarboxamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of both a 4-chlorophenyl group and a thiophen-3-yl propyl group may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for scientific research.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-(3-hydroxy-3-thiophen-3-ylpropyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2S/c20-16-5-3-15(4-6-16)19(9-1-2-10-19)18(23)21-11-7-17(22)14-8-12-24-13-14/h3-6,8,12-13,17,22H,1-2,7,9-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTMWSNWVCRSXCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCCC(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 9,10-dioxoanthracene-1-carboxylate](/img/structure/B2690361.png)




![N-(3-cyanophenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2690369.png)
![Methyl 3-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B2690370.png)
![1-(2-phenylethyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea](/img/structure/B2690371.png)



![sodium;1-[4-[4-[3-methyl-4-[[(1R)-1-phenylethoxy]carbonylamino]-1,2-oxazol-5-yl]phenyl]phenyl]cyclopropane-1-carboxylate](/img/structure/B2690375.png)
![8-[(3,3-diphenylpropyl)amino]-7-(2-methoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2690377.png)

